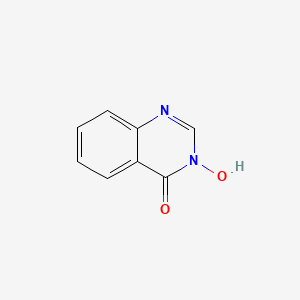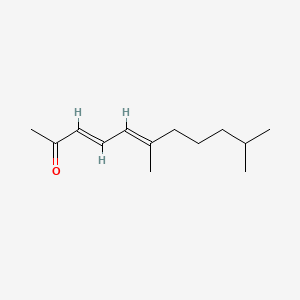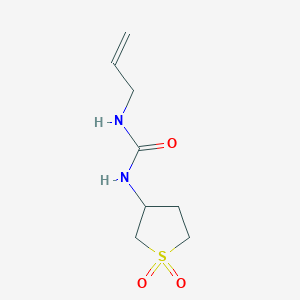
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea typically involves the reaction of tetrahydrothiophene with an appropriate sulfonating agent to introduce the sulfone group. This is followed by the reaction with an isocyanate to form the urea linkage. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea undergoes various types of chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol or sulfide derivatives.
Substitution: Formation of substituted urea derivatives.
Aplicaciones Científicas De Investigación
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group can form strong interactions with active sites, leading to inhibition or activation of the target. The urea linkage can also participate in hydrogen bonding, further stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-ylacetamide: Known for its activity as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator.
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-pyridin-2-ylthiourea: Studied for its potential biological activities.
Uniqueness
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea stands out due to its unique combination of a sulfone group and a urea linkage, which provides a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in diverse scientific fields make it a compound of significant interest.
Propiedades
Fórmula molecular |
C8H14N2O3S |
|---|---|
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
1-(1,1-dioxothiolan-3-yl)-3-prop-2-enylurea |
InChI |
InChI=1S/C8H14N2O3S/c1-2-4-9-8(11)10-7-3-5-14(12,13)6-7/h2,7H,1,3-6H2,(H2,9,10,11) |
Clave InChI |
TWOYYRYFSBHIFR-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=O)NC1CCS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12121655.png)

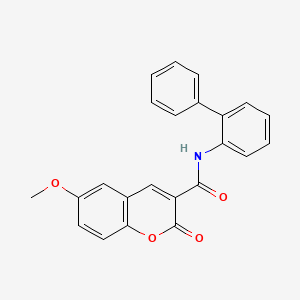
![6-decyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12121662.png)

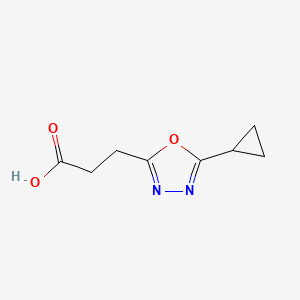
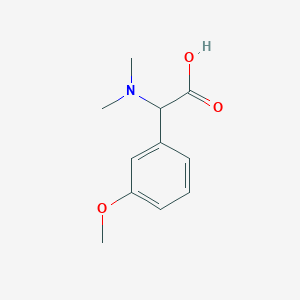
![Ethyl 2-[2-(2-bromo-4-phenylphenoxy)acetylamino]-5-phenylthiophene-3-carboxyla te](/img/structure/B12121680.png)

